molecular formula C19H20N4O4S B2967815 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946201-59-8

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2967815
CAS RN: 946201-59-8
M. Wt: 400.45
InChI Key: VJHWAXQWHPAXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlights the compound's potential in photodynamic therapy, a treatment modality for cancer. The synthesized phthalocyanine showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Treatment of Cerebral Vasospasm

Another study explored the effectiveness of oral treatment with endothelin receptor antagonists in preventing cerebral vasospasm following subarachnoid hemorrhage, showcasing the therapeutic potential of benzenesulfonamide derivatives in neurological conditions (Zuccarello et al., 1996).

Enhancement of Cholinergic Function

SB-399885, identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, represents another application of benzenesulfonamide derivatives. This compound showed potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, by enhancing cholinergic function (Hirst et al., 2006).

properties

IUPAC Name

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-20-18(12-19(21-13)27-3)22-14-4-6-15(7-5-14)23-28(24,25)17-10-8-16(26-2)9-11-17/h4-12,23H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHWAXQWHPAXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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